2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions aiming at introducing specific functional groups to achieve desired chemical structures and properties. For instance, Xiao-meng Wang et al. (2015) described the modification of similar acetamide compounds through the replacement of the acetamide group with alkylurea to enhance anticancer effects and reduce toxicity (Wang et al., 2015). Although not directly related to the specific compound , this approach highlights the complexity and creativity involved in synthesizing novel compounds with enhanced properties.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their reactivity, physical, and chemical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used to elucidate these structures. For example, a study on the crystal structure of a related p-methoxyphenyl acetamide derivative revealed insights into intermolecular hydrogen bonding and the arrangement of molecules in the crystal lattice, contributing to understanding the compound's stability and reactivity (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Reactions and Properties
Chemical reactivity studies provide insights into the types of reactions a compound can undergo. This includes substitution reactions, where one atom or group is replaced by another, and addition reactions, where new atoms or groups are added to existing molecules. The study by O. Farouk et al. (2021) on the chemical reactivity of N-pyrimidinylacetamide derivatives demonstrates the synthesis of a variety of compounds through reactions with primary and heterocyclic amines, highlighting the versatility of acetamide derivatives in chemical synthesis (Farouk et al., 2021).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal form, are essential for understanding the behavior of chemical compounds under different conditions. These properties are influenced by the molecular structure and can affect the compound's application potential. Studies on similar compounds, such as the crystalline forms of AZD-5423, explore how different crystal forms can affect absorption and therapeutic efficacy, providing a basis for optimizing the physical properties of new compounds for specific applications (Expert Opinion on Therapeutic Patents, 2013).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with other chemicals, and stability, determine a compound's suitability for various applications. For example, the study on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide showcases the development of novel catalysts to improve the selectivity and efficiency of synthesizing acetamide derivatives, highlighting the importance of understanding and optimizing chemical properties for industrial applications (Fine Chemical Intermediates, 2008).
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c1-26-16-4-2-3-15(11-16)21-18(24)12-23-19(25)10-9-17(22-23)13-5-7-14(20)8-6-13/h2-11H,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEJJBHFJSRRIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.